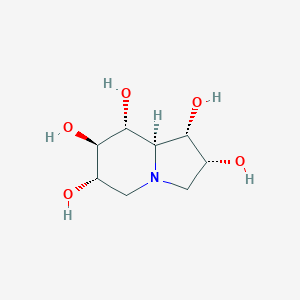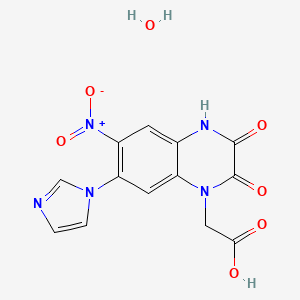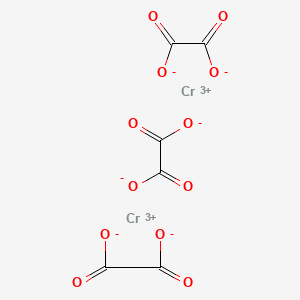
Chromium oxalate
Descripción general
Descripción
A strong dicarboxylic acid occurring in many plants and vegetables. It is produced in the body by metabolism of glyoxylic acid or ascorbic acid. It is not metabolized but excreted in the urine. It is used as an analytical reagent and general reducing agent.
Aplicaciones Científicas De Investigación
Supramolecular Architectures
- Chromium oxalate is used in creating novel supramolecular architectures, demonstrating the influence of steric factors and hydrogen-bonding in the formation of complex structures (Androš et al., 2012).
Crystal Structures
- It plays a significant role in the synthesis and crystal structure analysis of new compounds, forming intricate two-dimensional chromium(III) networks (Tang et al., 2002).
Material Science
- In material science, this compound is utilized in the electroplating process, influencing the chemical composition and properties of chromium layers (Lubnin et al., 2000).
Environmental Applications
- This compound is involved in environmental processes like photochemical reactions and the reduction of other chromium species, which are crucial in understanding environmental contamination and remediation (Wang et al., 2008).
Adsorption and Filtration
- It is used in the development of materials for efficient adsorption of harmful pollutants like hexavalent chromium from water, demonstrating its potential in water treatment technologies (Jia et al., 2020).
Chemical Analysis
- This compound enhances methods for chemical analysis, such as in the chemiluminescent determination of oxalate in various samples (Pérez-Ruíz et al., 2005).
Oxidative Stress Studies
- Although not directly used in these studies, this compound's counterpart, chromium (VI), is extensively researched for its effects on oxidative stress and environmental toxicity, providing insights into the different forms of chromium (Bagchi et al., 2001).
Photocatalytic Reduction
- Its role in photocatalytic reduction processes, especially involving Cr(VI), is studied to understand and improve environmental remediation techniques (Testa et al., 2004).
Propiedades
Número CAS |
30737-19-0 |
|---|---|
Fórmula molecular |
C6Cr2O12 |
Peso molecular |
368.05 g/mol |
Nombre IUPAC |
chromium(3+);oxalate |
InChI |
InChI=1S/3C2H2O4.2Cr/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |
Clave InChI |
UBFMILMLANTYEU-UHFFFAOYSA-H |
SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Cr+3].[Cr+3] |
SMILES canónico |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Cr+3].[Cr+3] |
Otros números CAS |
14676-93-8 |
Pictogramas |
Corrosive; Irritant |
Sinónimos |
Acid, Oxalic Aluminum Oxalate Ammonium Oxalate Chromium (2+) Oxalate Chromium (3+) Oxalate (3:2) Chromium Oxalate Diammonium Oxalate Dilithium Oxalate Dipotassium Oxalate Disodium Oxalate Ferric Oxalate Iron (2+) Oxalate (1:1) Iron (3+) Oxalate Iron Oxalate Magnesium Oxalate Magnesium Oxalate (1:1) Manganese (2+) Oxalate (1:1) Monoammonium Oxalate Monohydrogen Monopotassium Oxalate Monopotassium Oxalate Monosodium Oxalate Oxalate, Aluminum Oxalate, Chromium Oxalate, Diammonium Oxalate, Dilithium Oxalate, Dipotassium Oxalate, Disodium Oxalate, Ferric Oxalate, Iron Oxalate, Magnesium Oxalate, Monoammonium Oxalate, Monohydrogen Monopotassium Oxalate, Monopotassium Oxalate, Monosodium Oxalate, Potassium Oxalate, Potassium Chromium Oxalate, Sodium Oxalic Acid Potassium Chromium Oxalate Potassium Oxalate Potassium Oxalate (2:1) Sodium Oxalate |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[2-(2-benzoyl-N-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]benzoic acid](/img/structure/B1241459.png)

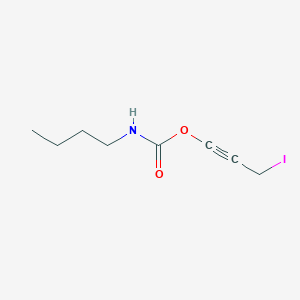

![(3S,6R,9S,12S,15S,18S,21S,23S)-12-(2,3-dihydroxy-2-methylpropyl)-23-hydroxy-6-[(1S)-1-hydroxyethyl]-15-(1H-indol-3-ylmethyl)-3,9,18-trimethyl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone](/img/structure/B1241466.png)

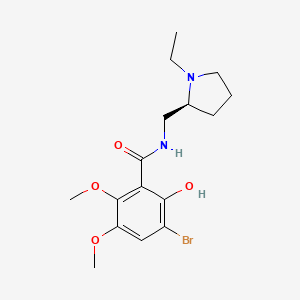
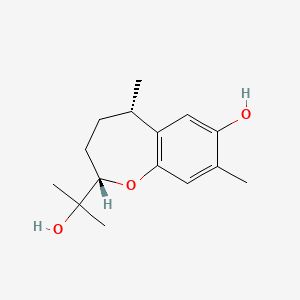

![N'-[(2-nitrobenzoyl)oxy]pyridine-2-carboximidamide](/img/structure/B1241475.png)
